(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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Overview
Description
(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a useful research compound. Its molecular formula is C10H14N4 and its molecular weight is 190.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research has developed ambient-temperature synthesis methods for similar compounds, highlighting their potential for facile and efficient production in scientific research. For instance, one study reported the synthesis of novel imine derivatives via condensation reactions, characterized by various spectroscopic methods, indicating the versatility and reactivity of such compounds in chemical synthesis (Becerra et al., 2021).
- Another study focused on the synthesis of imidazo and triazolopyridines from dithioesters, employing desulfurative cyclization. This method demonstrates the compound's role in generating diverse heterocyclic structures, which are crucial in pharmaceutical and material science research (Ramesha et al., 2016).
Applications in Coordination Chemistry and Catalysis
- Research on metal-induced reactions and oxygen insertion provides insights into the potential of these compounds in coordination chemistry. A study detailed the reaction of similar imine compounds with cobalt, revealing the synthesis of complex molecules unachievable by common organic synthesis methods. This highlights the compounds' utility in designing novel coordination complexes with potential applications in catalysis and material science (Chen et al., 2020).
Antimicrobial and Anticancer Applications
- Some derivatives have been evaluated for their antimicrobial and anticancer activities. A study on Schiff’s bases and aryl aminomethyl derivatives found that these compounds exhibited antibacterial and antifungal activity, suggesting their potential use in developing new antimicrobial agents (Kansagara et al., 2016).
- Additionally, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and showed cytostatic activity against non-small cell lung cancer cell lines. This indicates the promise of such compounds in cancer research, particularly in reactivating mutant p53 in lung cancer cells (Bazin et al., 2016).
Properties
IUPAC Name |
(6-cyclobutyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFODNPXULTTIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.